XLogP3 Lipophilicity Differential: Meta-Ethoxy vs. Unsubstituted N-Cyclopropylmethyl Aniline
The introduction of a 3-ethoxy group onto the N-cyclopropylmethyl aniline scaffold increases computed lipophilicity (XLogP3) from 2.5 to 3.0 [1][2]. This +0.5 log unit shift moves the compound into a lipophilicity range potentially more favorable for passive membrane permeability in cell-based assays or for extraction into organic solvents during workup, while still remaining within typical drug-like space. Note: no experimental logP value has been published for either compound; all data are computed via the XLogP3 algorithm [1][2].
| Evidence Dimension | Octanol-water partition coefficient (XLogP3, computed) |
|---|---|
| Target Compound Data | 3.0 (XLogP3, PubChem computed) |
| Comparator Or Baseline | N-(cyclopropylmethyl)aniline (CAS 36178-60-6): 2.5 (XLogP3, PubChem computed) |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15. All values are predicted, not experimentally measured. |
Why This Matters
A 0.5-unit increase in XLogP3 alters predicted distribution coefficients and may influence compound handling during chromatographic purification, solubility profiling, and preliminary in vitro assay design.
- [1] Kuujia.com. Cas no 1179029-19-6 (N-(cyclopropylmethyl)-3-ethoxyaniline). Computed Properties: XLogP3 3. View Source
- [2] PubChem CID 15194687. N-(cyclopropylmethyl)aniline – Computed Properties: XLogP3 2.5. View Source
